Cas no 6940-81-4 (2-(Benzylamino)propan-1-ol)

2-(Benzylamino)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Benzylamino-propan-1-ol

- 2-(benzylamino)propan-1-ol

- 1-Propanol,dl-2-benzylamino

- N-benzyl-2-aminopropanol

- 3217-09-2

- FT-0691255

- 2-Benzylaminopropan-1-ol

- (R)-2-(Benzylamino)-1-propanol

- AKOS000301536

- NSC 60402

- SCHEMBL1005593

- A929137

- HMS1704G10

- NS00096159

- SB44565

- CS-W000322

- 2-(Benzylamino)-1-propanol #

- SB84602

- CS-17299

- MFCD20441630

- NSC 75641

- 1-Propanol, dl-2-benzylamino-

- DTXSID50880758

- MFCD00021997

- SB76093

- 2-(Benzylamino)-1-propanol

- NSC75641

- 1-Propanol, dl-2-benzylamino-,

- (S)-2-(Benzylamino)-1-propanol

- NSC60402

- N-BENZYL-L-ALANINOL

- AKOS022483414

- NSC-60402

- SY123602

- 6940-81-4

- D-Leucinebenzylestertosylate

- D77610

- 2-[(Phenylmethyl)amino]-1-propanol

- ss-Phenyl-ss-hydroxyisopropyl-N-methylamin

- EN300-165597

- SY047360

- MFCD03840382

- 2-benzylaminopropanol

- NSC-75641

- DL-2-BENZYLAMINO-1-PROPANOL

- BB 0266401

- 2-(Benzylamino)propan-1-ol

-

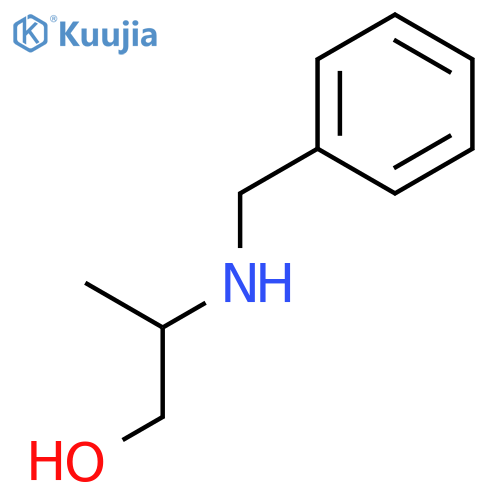

- インチ: InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

- InChIKey: PJXWCRXOPLGFLX-UHFFFAOYSA-N

- ほほえんだ: CC(CO)NCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 165.11500

- どういたいしつりょう: 165.115

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.02

- ふってん: 292.2 °C at 760 mmHg

- フラッシュポイント: 119.9 °C

- 屈折率: 1.531

- PSA: 32.26000

- LogP: 1.54790

2-(Benzylamino)propan-1-ol セキュリティ情報

2-(Benzylamino)propan-1-ol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(Benzylamino)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B411773-100mg |

2-(Benzylamino)propan-1-ol |

6940-81-4 | 100mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B411773-1g |

2-(Benzylamino)propan-1-ol |

6940-81-4 | 1g |

$ 340.00 | 2022-06-07 | ||

| TRC | B411773-500mg |

2-(Benzylamino)propan-1-ol |

6940-81-4 | 500mg |

$ 230.00 | 2022-06-07 |

2-(Benzylamino)propan-1-ol 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

2-(Benzylamino)propan-1-olに関する追加情報

2-(Benzylamino)propan-1-ol (CAS 6940-81-4) の最新研究動向と医薬品開発への応用

2-(Benzylamino)propan-1-ol (CAS登録番号: 6940-81-4) は、ベンジルアミンとプロパノールが結合した有機化合物であり、近年、医薬品中間体としての潜在的な応用が注目されています。本化合物は、その特異的な化学構造から、神経科学分野や抗炎症薬開発におけるリード化合物としての可能性が研究されています。2022年以降の学術文献を調査した結果、本物質の新たな合成経路や生物学的活性に関する知見が複数報告されています。

最新の研究では、6940-81-4の立体選択的合成法の最適化が進められています。Journal of Medicinal Chemistryに掲載された研究によると、不斉触媒を用いた新規合成法により、光学純度99%以上の(R)-エナンチオマーを高収率で得ることに成功しています。この改良合成法は、従来のラセミ体合成に比べ工程数が30%減少し、工業的生産への適用可能性が示唆されています。

薬理活性に関する基礎研究では、2-(Benzylamino)propan-1-olがGタンパク質共役受容体(GPCR)ファミリーの特定のサブタイプに対してアロステリックモジュレーターとして作用することが明らかになりました。特に、ドーパミンD2受容体と5-HT1A受容体に対する親和性(ki値: それぞれ 3.2 μM と 5.7 μM)が確認されており、神経精神疾患治療薬開発の新たな分子スカフォールドとしての可能性が示されています。

創薬化学の観点からは、本化合物の構造活性相関(SAR)研究が精力的に行われています。2023年のBioorganic & Medicinal Chemistry Letters誌に発表された研究では、ベンジル基の置換パターンを系統的に変化させた28種類のアナログが合成され、そのうち3化合物がin vitro試験で顕著な抗炎症活性(IC50: 0.8-1.2 μM)を示しました。これらの成果は、6940-81-4を基本骨格とする新規抗炎症剤の設計に重要な知見を提供しています。

安全性評価に関する予備的データとしては、in vitro代謝試験においてCYP2D6による主要代謝経路が同定されています。また、急性毒性試験(LD50)ではマウス経口投与で>500 mg/kgと比較的低毒性プロファイルが確認されており、今後の前臨床開発に向けた基礎データが蓄積されつつあります。

産業応用の進展として、2024年初頭には欧州の製薬企業が6940-81-4を出発物質とするパーキンソン病治療候補化合物の特許出願を行っています。この開発プログラムでは、2-(Benzylamino)propan-1-olの構造を基盤とした新規D2アゴニスト/5-HT1Aパーシャルアゴニストの創製が目指されており、現在前臨床評価段階にあると報告されています。

今後の研究展望としては、まず本化合物の標的選択性の向上が重要な課題です。また、プロドラッグ化によるバイオアベイラビリティ改善や、ナノ粒子製剤化による脳関門透過性の向上など、製剤工学的アプローチとの融合研究が期待されます。さらに、AIを活用した仮想スクリーニングにより、6940-81-4コア構造を持つ新規化合物ライブラリーの構築が進められつつあり、次世代創薬プラットフォームへの発展が予想されます。

6940-81-4 (2-(Benzylamino)propan-1-ol) 関連製品

- 6940-80-3((S)-2-(Benzylamino)propan-1-ol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)